molecular formula C28H26O3 B13075741 (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol CAS No. 1199274-62-8

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol

Cat. No.: B13075741
CAS No.: 1199274-62-8
M. Wt: 410.5 g/mol
InChI Key: FSHJXCRSMUUHLO-UHFFFAOYSA-N
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Description

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is an organic compound with the molecular formula C28H26O3 It is a derivative of benzenemethanol, featuring benzyl and benzyloxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol typically involves the benzylation of 3,5-dihydroxybenzyl alcohol. The reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often include refluxing in an organic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibenzyloxybenzyl alcohol
  • 4-Benzyloxybenzoic acid
  • 4-Benzyloxy-3-methoxybenzaldehyde

Uniqueness

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1199274-62-8

Molecular Formula

C28H26O3

Molecular Weight

410.5 g/mol

IUPAC Name

[4-benzyl-3,5-bis(phenylmethoxy)phenyl]methanol

InChI

InChI=1S/C28H26O3/c29-19-25-17-27(30-20-23-12-6-2-7-13-23)26(16-22-10-4-1-5-11-22)28(18-25)31-21-24-14-8-3-9-15-24/h1-15,17-18,29H,16,19-21H2

InChI Key

FSHJXCRSMUUHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2OCC3=CC=CC=C3)CO)OCC4=CC=CC=C4

Origin of Product

United States

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